

An In-depth Technical Guide to (+)-Estrone Methyl Ether (CAS: 1624-62-0)

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Compound of Interest

Compound Name: Estrone 3-methyl ether

Cat. No.: B601986

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Estrone methyl ether, also known as 3-methoxy-estra-1,3,5(10)-trien-17-one, is a synthetic derivative of the natural estrogen, estrone.[1][2] It is a key intermediate in the synthesis of various estrogenic compounds and their modulators, most notably mestranol, an estrogen used in some oral contraceptives.[2] Its methylated phenolic hydroxyl group at the C3 position makes it a useful precursor in multi-step steroid syntheses, protecting the phenolic group from undesired reactions while other parts of the molecule are modified.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and biological relevance of (+)-estrone methyl ether.

Physicochemical Properties

(+)-Estrone methyl ether is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (+)-Estrone Methyl Ether

Property	Value	Reference(s)
CAS Number	1624-62-0	[4]
Molecular Formula	C ₁₉ H ₂₄ O ₂	[4]
Molecular Weight	284.39 g/mol	[4]
Appearance	White to off-white crystalline powder	
Melting Point	168 °C	
Solubility	Chloroform (30 mg/mL), Chloroform (50 mg/mL, clear to slightly hazy)	[1]
Storage Temperature	Room temperature or -20°C for long-term storage	[1]
IUPAC Name	(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one	

Synthesis and Purification

The most common method for the synthesis of (+)-estrone methyl ether is through the methylation of the phenolic hydroxyl group of estrone. Several total synthesis routes have also been developed, often culminating in the formation of estrone methyl ether as a key intermediate before demethylation to estrone.[3][5]

Experimental Protocol: Methylation of Estrone

This protocol describes a general method for the methylation of estrone using dimethyl sulfate.

Materials:

- Estrone

- Anhydrous potassium carbonate
- Anhydrous acetone
- Dimethyl sulfate
- Methanol
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

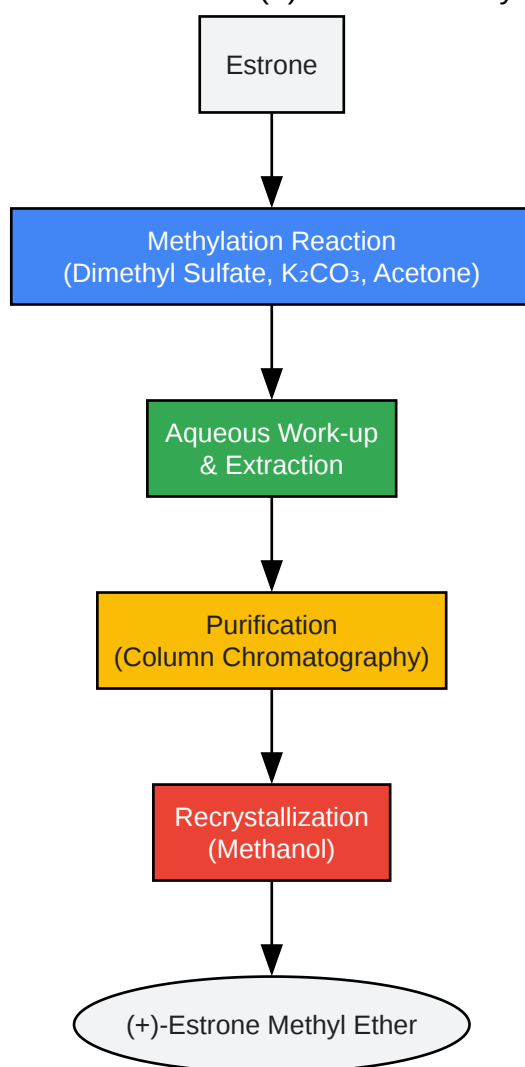
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve estrone in anhydrous acetone.
- **Addition of Base:** Add anhydrous potassium carbonate to the solution. The mixture is typically stirred at room temperature for a short period to ensure a fine suspension.
- **Methylation:** Add dimethyl sulfate dropwise to the stirred suspension.
- **Reaction Monitoring:** The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.
- **Extraction:** The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate.

- **Purification:** The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent. The fractions containing the desired product are combined and the solvent is evaporated.
- **Recrystallization:** The purified solid is recrystallized from methanol to yield pure (+)-estrone methyl ether.

Synthesis Workflow

Synthesis Workflow of (+)-Estrone Methyl Ether



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Caption: Synthesis workflow for (+)-Estrone methyl ether from estrone.

Spectroscopic Data

The structural characterization of (+)-estrone methyl ether is confirmed by various spectroscopic techniques.

Table 2: ^1H NMR Spectral Data (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.21	d, $J=8.5$ Hz	H-1
6.73	dd, $J=8.5, 2.7$ Hz	H-2
6.64	d, $J=2.7$ Hz	H-4
3.78	s	-OCH ₃
2.89	m	H-6
0.91	s	C-18 -CH ₃

Table 3: ^{13}C NMR Spectral Data (CDCl_3)

Chemical Shift (δ) ppm	Assignment
220.9	C-17
157.5	C-3
137.8	C-5
132.6	C-10
126.3	C-1
113.8	C-2
111.4	C-4
55.2	-OCH ₃
50.4	C-14
48.0	C-13
44.1	C-9
38.3	C-8
35.8	C-16
31.5	C-12
29.7	C-6
26.4	C-11
25.8	C-7
21.5	C-15
13.8	C-18

Table 4: IR and Mass Spectrometry Data

Spectroscopic Technique	Key Peaks/Fragments
IR (KBr, cm^{-1})	~2930 (C-H stretch), ~1740 (C=O stretch, cyclopentanone), ~1610, 1500 (C=C aromatic stretch), ~1250 (Ar-O-C stretch)
Mass Spectrometry (EI)	m/z 284 (M^+), characteristic fragmentation pattern of the steroid backbone.

Biological Activity and Applications

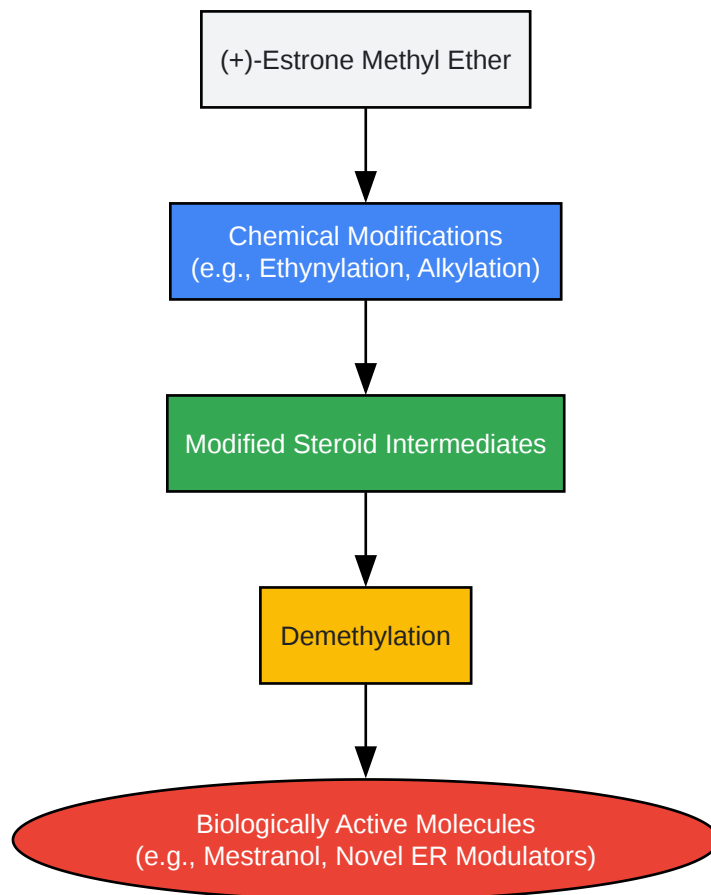
While (+)-estrone methyl ether itself exhibits weak estrogenic activity, its primary significance lies in its role as a synthetic intermediate.^[1]

- Precursor for Synthetic Estrogens:** It is a crucial precursor in the industrial synthesis of mestranol (ethinylestradiol 3-methyl ether), a component of combined oral contraceptives.^[2] The methyl ether protects the phenolic hydroxyl group during the introduction of the ethinyl group at the C17 position.
- Intermediate in Drug Discovery:** (+)-Estrone methyl ether serves as a versatile starting material for the synthesis of a wide range of modified steroids. Researchers have used it to create novel estrogen receptor modulators, anti-cancer agents, and other biologically active molecules.^{[1][6]} For instance, derivatives of estrone methyl ether have been investigated for their antiproliferative activity against various cancer cell lines.^[6]
- Research Tool:** In scientific research, it is used as a reference compound in metabolic studies and as a tool to investigate the structure-activity relationships of estrogenic compounds.

Role as a Synthetic Precursor

The utility of (+)-estrone methyl ether as a synthetic intermediate is central to its importance in medicinal chemistry and drug development. The following diagram illustrates its role as a precursor to other biologically active steroids.

Role of (+)-Estrone Methyl Ether as a Synthetic Precursor



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Caption: The role of (+)-Estrone methyl ether as a key intermediate.

Conclusion

(+)-Estrone methyl ether is a compound of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable building block for the creation of complex steroidal molecules with a wide range of biological activities. This guide provides a foundational understanding of this important synthetic intermediate, facilitating its effective use in research and development endeavors.

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